molecular formula C18H18N4O3S B5597319 5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5597319
M. Wt: 370.4 g/mol
InChI Key: KPJLBTVMXWGVAO-UHFFFAOYSA-N
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Description

5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10996162 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Pathways

Research in heterocyclic chemistry has led to the development of thieno[2,3-d:4,5-d′]dipyrimidines through the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides, highlighting the compound's role in synthesizing complex heterocyclic structures (Clark & Hitiris, 1984). Furthermore, the synthesis and study of the antimicrobial activity of similar derivatives reveal their potential in creating novel antimicrobial agents, where certain derivatives exhibited significant activity against bacterial and fungal strains (Kolisnyk et al., 2015).

Antimicrobial Properties

The antimicrobial screening of these compounds shows promise against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting their utility in developing new antimicrobial therapies (Kolisnyk et al., 2015). Additionally, the exploration of new pyridothienopyrimidines and related compounds for their antimicrobial activities highlights the compound's relevance in producing effective antimicrobial agents (Abdel-rahman et al., 2002).

Molecular and Crystal Structure Analyses

The study of the molecular and crystal structures of derivatives provides insights into their electronic structures and the potential for hydrogen-bonded sheet formations, which could influence the design of molecular materials (Trilleras et al., 2009).

Properties

IUPAC Name

5-methyl-3-[1-(4-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-9-4-6-12(7-5-9)21-16(24)11(3)22-8-20-17-13(18(22)25)10(2)14(26-17)15(19)23/h4-8,11H,1-3H3,(H2,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJLBTVMXWGVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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